

# Spectroscopic data (NMR, FTIR, Mass Spec) of N-[3-(Trimethoxysilyl)propyl]aniline.

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## Compound of Interest

Compound Name: N-[3-(Trimethoxysilyl)propyl]aniline

Cat. No.: B1346609

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A comprehensive analysis of the spectroscopic data for **N-[3-(Trimethoxysilyl)propyl]aniline**, a versatile organosilane coupling agent, is crucial for its application in materials science, proteomics research, and chemical synthesis.[1][2] This technical guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data of this compound, complete with experimental methodologies and data interpretation.

## Molecular Structure and Properties

**N-[3-(Trimethoxysilyl)propyl]aniline** is an organosilane with the chemical formula  $C_{12}H_{21}NO_3Si$  and a molecular weight of 255.39 g/mol.[1][3][4] Its structure features an aniline moiety linked to a trimethoxysilyl group via a propyl chain.[3] This dual functionality allows it to act as a bridge between organic and inorganic materials.[3]

## Spectroscopic Data

The following sections present the key spectroscopic data for **N-[3-(Trimethoxysilyl)propyl]aniline**, summarized for clarity and ease of comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N-[3-(Trimethoxysilyl)propyl]aniline**. The  $^1H$  and  $^{13}C$  NMR spectra provide detailed information about the hydrogen and carbon frameworks, respectively.

### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **N-[3-(Trimethoxysilyl)propyl]aniline** reveals distinct signals corresponding to the different proton environments in the molecule. The data presented here is typically recorded in deuterated chloroform (CDCl<sub>3</sub>).<sup>[5]</sup>

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.17	t	2H	Ar-H (meta)
6.68	t	1H	Ar-H (para)
6.60	d	2H	Ar-H (ortho)
3.58	s	9H	-Si(OCH <sub>3</sub> ) <sub>3</sub>
3.14	t	2H	-CH <sub>2</sub> -NH-
1.74	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
0.71	t	2H	Si-CH <sub>2</sub> -

### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
148.5	Ar-C (C-N)
129.3	Ar-C (meta)
117.2	Ar-C (para)
112.8	Ar-C (ortho)
50.5	-Si(OCH <sub>3</sub> ) <sub>3</sub>
45.9	-CH <sub>2</sub> -NH-
22.8	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
7.8	Si-CH <sub>2</sub> -

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **N-[3-(Trimethoxysilyl)propyl]aniline** based on their characteristic vibrational frequencies. The data is often acquired using an Attenuated Total Reflectance (ATR) accessory.[\[6\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3300	Medium	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Strong	Aliphatic C-H Stretch
1600, 1500	Strong	Aromatic C=C Bending
1270-1200	Strong	C-N Stretch
1190, 1080	Strong	Si-O-C Stretch
820-780	Strong	Si-C Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The data is often obtained using Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[7]</sup>

m/z	Relative Intensity (%)	Assignment
255	40	[M] <sup>+</sup> (Molecular Ion)
224	100	[M - OCH <sub>3</sub> ] <sup>+</sup>
148	80	[C <sub>6</sub> H <sub>5</sub> NH(CH <sub>2</sub> ) <sub>3</sub> ] <sup>+</sup>
121	90	[Si(OCH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
106	60	[C <sub>6</sub> H <sub>5</sub> NHCH <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are outlined below.

### NMR Spectroscopy

- Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C.
- Sample Preparation: Approximately 10-20 mg of **N-[3-(Trimethoxysilyl)propyl]aniline** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Data Acquisition:
  - <sup>1</sup>H NMR: Spectra are acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.
  - <sup>13</sup>C NMR: Spectra are acquired using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2.0 s, and accumulating 512 scans.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## FTIR Spectroscopy

- Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FTIR spectrometer equipped with a universal Attenuated Total Reflectance (uATR) accessory.
- Sample Preparation: A small drop of neat **N-[3-(Trimethoxysilyl)propyl]aniline** liquid is placed directly onto the diamond crystal of the ATR accessory.
- Data Acquisition: The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.
- Data Processing: The resulting spectrum is baseline-corrected and the peak positions are identified.

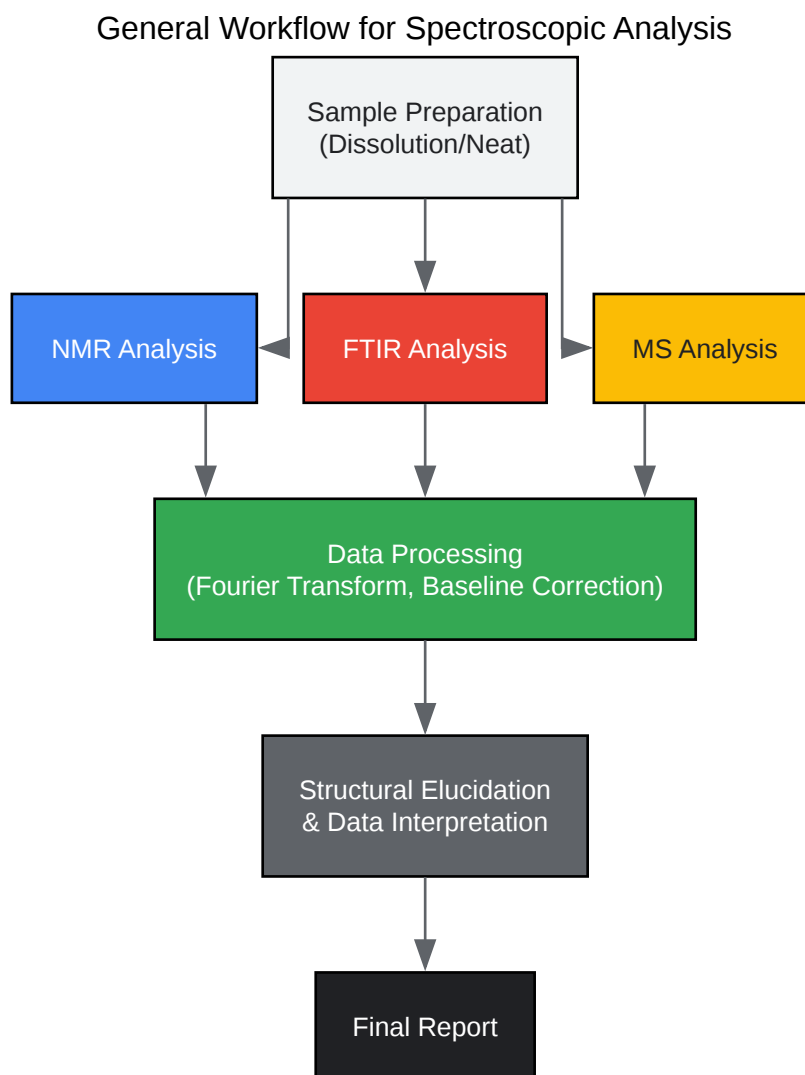
## Mass Spectrometry

- Instrumentation: An Agilent (or equivalent) Gas Chromatography-Mass Spectrometry (GC-MS) system, comprising a gas chromatograph coupled to a mass selective detector.
- Sample Preparation: A dilute solution of **N-[3-(Trimethoxysilyl)propyl]aniline** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
  - Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness).
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Injector Temperature: 250  $^{\circ}\text{C}$ .
  - Oven Program: Initial temperature of 50  $^{\circ}\text{C}$ , held for 2 minutes, then ramped to 280  $^{\circ}\text{C}$  at a rate of 10  $^{\circ}\text{C}/\text{min}$ , and held for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range:  $m/z$  40-550.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Data Processing: The acquired mass spectra are analyzed to identify the molecular ion and major fragment ions.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-[3-(Trimethoxysilyl)propyl]aniline**.



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Caption: General Workflow for Spectroscopic Analysis.

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